1-(6-Chloropyridazin-3-yl)piperidin-4-amine
Overview
Description
“1-(6-Chloropyridazin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol . The IUPAC name for this compound is 1-(6-chloropyridazin-3-yl)piperidin-4-amine .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring attached to a pyridazine ring via a nitrogen atom . The pyridazine ring also has a chlorine atom attached to it . The InChI string for this compound is InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 55 Ų and a complexity of 182 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 212.0828741 g/mol .Scientific Research Applications
Piperidine derivatives, including those with a pyridazin-3-yl group, are utilized in various scientific fields . Here are some general applications of piperidine derivatives:
- Pharmaceutical Sciences
- Summary of Application : Piperidine derivatives are used in drug discovery and the synthesis of novel compounds. They show a wide variety of biological activities and are utilized in different therapeutic applications .
- Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results or Outcomes : Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Safety And Hazards
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPCMZDULZMSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423508 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)piperidin-4-amine | |
CAS RN |
100241-10-9 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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